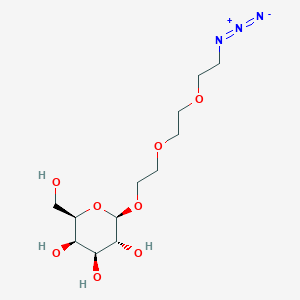
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, also known as FPP, is a small molecule that has been used in numerous scientific research applications. It is a synthetic molecule composed of a pyrimidine heterocycle and two aromatic rings, one of which is fluorinated. FPP has been studied for its potential applications in drug development, molecular imaging, and other biomedical research.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in drug development, molecular imaging, and other biomedical research. In drug development, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In molecular imaging, this compound has been used as a PET tracer for imaging the activity of the enzyme MAO in the brain. This compound has also been studied for its potential to inhibit the growth of certain cancers, such as prostate cancer.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is still not fully understood. However, it is believed that this compound acts as an inhibitor of MAO, which is involved in the metabolism of various neurotransmitters. This compound is thought to bind to the active site of MAO, preventing it from metabolizing neurotransmitters. This could potentially lead to an increase in the levels of neurotransmitters in the brain, which could have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the growth of certain cancers, such as prostate cancer, in animal models. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could potentially have therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and store. Additionally, this compound is relatively stable and does not degrade easily. However, this compound is also limited in its applications due to its low solubility in aqueous solutions. Additionally, this compound is not very selective for MAO, meaning that it can potentially inhibit other enzymes as well.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine. First, further research could be done to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, research could be done to improve the solubility of this compound and its selectivity for MAO. Finally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential to inhibit the growth of certain cancers.
Synthesemethoden
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine can be synthesized via a two-step process. The first step involves the condensation of 2-fluorobenzaldehyde and 2-amino-5-chloropyrimidine in the presence of piperidine, yielding this compound. The second step involves the hydrolysis of the amide group of the product to yield the desired compound. This reaction can be carried out in an aqueous solution of sodium hydroxide.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZUAGYKOCGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)


![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)




![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)